molecular formula C10H15N3O4 B14321179 Ethanol, 2,2'-((3-amino-4-nitrophenyl)imino)bis- CAS No. 104752-47-8

Ethanol, 2,2'-((3-amino-4-nitrophenyl)imino)bis-

Cat. No.: B14321179
CAS No.: 104752-47-8
M. Wt: 241.24 g/mol
InChI Key: JJQWDJZHBBOPDU-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanol backbone with an imino linkage to a 3-amino-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- typically involves the reaction of 3-amino-4-nitroaniline with ethanol under specific conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the imino linkage. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-((4-amino-3-nitrophenyl)imino)bis-
  • Ethanol, 2,2’-((4-(methylamino)-3-nitrophenyl)imino)bis-
  • Ethanol, 2,2’-((4-(2-chloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-

Uniqueness

Ethanol, 2,2’-((3-amino-4-nitrophenyl)imino)bis- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

104752-47-8

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

2-[3-amino-N-(2-hydroxyethyl)-4-nitroanilino]ethanol

InChI

InChI=1S/C10H15N3O4/c11-9-7-8(1-2-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2

InChI Key

JJQWDJZHBBOPDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)N)[N+](=O)[O-]

Origin of Product

United States

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